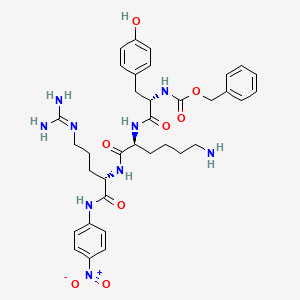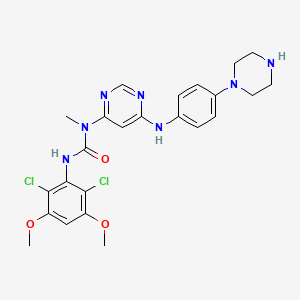
Fgfr-IN-12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fgfr-IN-12 is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family. FGFRs are a group of receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in numerous diseases, particularly cancers. This compound is designed to inhibit the activity of FGFRs, thereby potentially offering therapeutic benefits in conditions where FGFR signaling is aberrant .
准备方法
The preparation of Fgfr-IN-12 involves several synthetic steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound.
Functionalization: The aromatic compound undergoes functionalization to introduce necessary functional groups.
Coupling Reactions: The functionalized aromatic compound is then subjected to coupling reactions to form the core structure of this compound.
Purification: The final product is purified using techniques such as chromatography to obtain this compound in its pure form.
For industrial production, the process is scaled up, and reaction conditions are optimized to ensure high yield and purity. This may involve the use of large-scale reactors, precise temperature control, and efficient purification methods.
化学反应分析
Fgfr-IN-12 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to break down into smaller components
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Fgfr-IN-12 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study FGFR signaling pathways and to develop new FGFR inhibitors.
Biology: Researchers use this compound to investigate the role of FGFRs in cellular processes such as proliferation and differentiation.
Medicine: this compound is being explored for its potential therapeutic applications in treating cancers and other diseases associated with FGFR dysregulation.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs targeting FGFRs .
作用机制
Fgfr-IN-12 exerts its effects by binding to the tyrosine kinase domain of FGFRs. This binding inhibits the autophosphorylation of the receptor, thereby blocking downstream signaling pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways. By inhibiting these pathways, this compound can reduce cell proliferation and induce apoptosis in cells with aberrant FGFR signaling .
相似化合物的比较
Fgfr-IN-12 is compared with other FGFR inhibitors such as erdafitinib, futibatinib, and pemigatinib. While all these compounds target FGFRs, this compound is unique in its selectivity and potency. It has shown higher efficacy in certain preclinical models compared to other inhibitors. Similar compounds include:
Erdafitinib: A pan-FGFR inhibitor used in the treatment of urothelial carcinoma.
Futibatinib: An irreversible inhibitor of FGFR1, FGFR2, FGFR3, and FGFR4.
Pemigatinib: A selective FGFR1, FGFR2, and FGFR3 inhibitor used in cholangiocarcinoma .
This compound’s unique properties make it a valuable compound for further research and development in targeting FGFR-related diseases.
属性
分子式 |
C24H27Cl2N7O3 |
|---|---|
分子量 |
532.4 g/mol |
IUPAC 名称 |
3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methyl-1-[6-(4-piperazin-1-ylanilino)pyrimidin-4-yl]urea |
InChI |
InChI=1S/C24H27Cl2N7O3/c1-32(24(34)31-23-21(25)17(35-2)12-18(36-3)22(23)26)20-13-19(28-14-29-20)30-15-4-6-16(7-5-15)33-10-8-27-9-11-33/h4-7,12-14,27H,8-11H2,1-3H3,(H,31,34)(H,28,29,30) |
InChI 键 |
XCWRDYGFNOMORC-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=NC=NC(=C1)NC2=CC=C(C=C2)N3CCNCC3)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


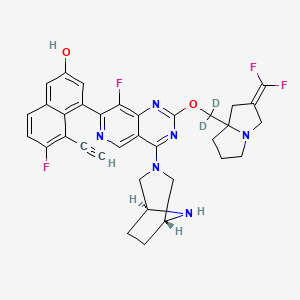

![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid](/img/structure/B12387751.png)
![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12387757.png)
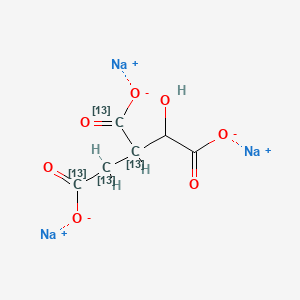
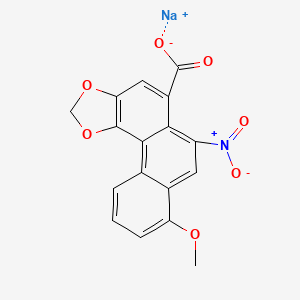
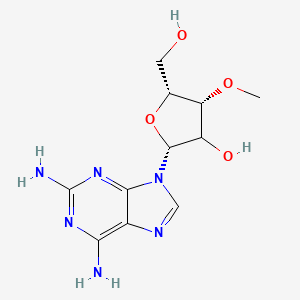
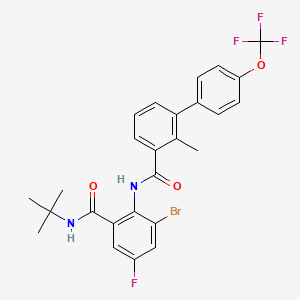
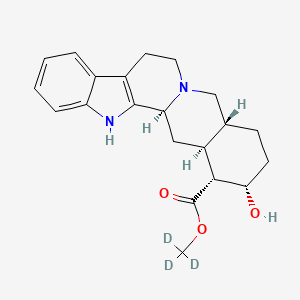
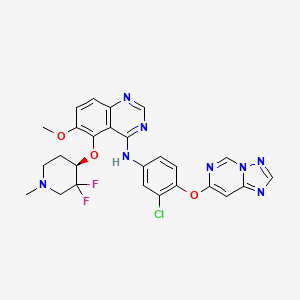
![(3aR,4R,6aR)-1-[5-(2-cyanopyridin-4-yl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile](/img/structure/B12387795.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B12387800.png)
